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molecular formula C4H8O3 B046733 Ethyl glycolate CAS No. 623-50-7

Ethyl glycolate

Cat. No. B046733
M. Wt: 104.1 g/mol
InChI Key: ZANNOFHADGWOLI-UHFFFAOYSA-N
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Patent
US06849657B2

Procedure details

To a solution of sodium hydride in 40 mL DMF stirred at 0° C. was slowly added ethyl glycolate (5 g, 48 mmol). After 1 hour, 1,4-dibromobutane (8.6 mL, 72 mmol) was added, and the mixture was stirred for an additional 2 hours. The reaction was allowed to warm to room temperature for an additional 3 hours. A sodium bicarbonate solution was added, and the organic layer was dried over anhydrous sodium sulfate, concentrated and the residue was purified by chromatography to afford a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:4][OH:5].[Br:10][CH2:11][CH2:12][CH2:13][CH2:14]Br.C(=O)(O)[O-].[Na+]>CN(C=O)C>[CH2:8]([O:7][C:3](=[O:6])[CH2:4][O:5][CH2:14][CH2:13][CH2:12][CH2:11][Br:10])[CH3:9] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(CO)(=O)OCC
Step Three
Name
Quantity
8.6 mL
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography
CUSTOM
Type
CUSTOM
Details
to afford a colorless oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(COCCCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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